molecular formula C12H14N2O3S B8335961 2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one

2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one

Cat. No. B8335961
M. Wt: 266.32 g/mol
InChI Key: CDOKDVXOQDYBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-ethyl-3-methyl-6-methylsulfonylquinazolin-4-one

InChI

InChI=1S/C12H14N2O3S/c1-4-11-13-10-6-5-8(18(3,16)17)7-9(10)12(15)14(11)2/h5-7H,4H2,1-3H3

InChI Key

CDOKDVXOQDYBPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)S(=O)(=O)C)C(=O)N1C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The substrate of 6-bromo-2-ethyl-3-methyl-3H-quinazolin-4-one (50.0 mg, 0.189 mmol), sodium methanesulfinate (28.8 mg, 0.29 mmol) and copper (I) iodide (53.7 mg, 0.29 mmol) was placed in a flask, which was flushed with N2. DMF (2 ml) was added via syringe. The resulting mixture was irradiated at 180° C. for 30 minutes in the SmithSynthesizer Microwave reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer. The mixture was cooled to room temperature, diluted with ethyl acetate (5 ml), and then filtered. The filtrate was washed with water and brine, dried over anhydrous MgSO4, and concentrated by rotary evaporation. Purification was accomplished by HPLC (Gilson-215, 0.035% TFA in acetonitrile and 0.05% water as mobile phase). The product was collected and dried under reduced pressure to give 2-Ethyl-6-methanesulfonyl-3-methyl-3H-quinazolin-4-one (Yield 12.5 mg, 25.1%). 1H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, J=7.58 Hz), 2.83 (dd, 2H, J=14.65, 7.58 Hz), 3.02 (s, 3H), 3.58 (s, 3H), 7.73 (d, 1H, J=8.84 Hz), 8.12 (dd, 1H, J=8.84 Hz), 8.77 (d, 1H, J=2.02 Hz). MS m/z calc. 265.1, found (ESI); 266.0 (M+1)+. Retention time 2.41 minutes.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
28.8 mg
Type
reactant
Reaction Step One
Quantity
53.7 mg
Type
catalyst
Reaction Step One

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